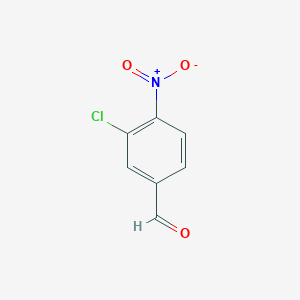

3-Chloro-4-nitrobenzaldehyde

Vue d'ensemble

Description

3-Chloro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its pale yellow crystalline appearance and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitrobenzaldehyde typically involves the nitration of 3-chlorobenzaldehyde. The process begins with the preparation of a nitrating mixture by combining concentrated sulfuric acid and nitric acid. The 3-chlorobenzaldehyde is then slowly added to this mixture while maintaining the temperature below 10°C to control the reaction rate and prevent side reactions. The reaction mixture is stirred for a few hours, and the product is precipitated by pouring the mixture into ice-cold water. The resulting solid is filtered, washed, and dried to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 3-chloro-4-aminobenzaldehyde. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group. For example, it can react with nucleophiles like amines to form corresponding substituted products.

Oxidation: Although less common, this compound can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Amines or other nucleophiles in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Reduction: 3-Chloro-4-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Oxidation: 3-Chloro-4-nitrobenzoic acid.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

3-Chloro-4-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Reduction Reactions : The compound can be reduced to form 3-Chloro-4-aminobenzaldehyde, which is crucial for synthesizing pharmaceuticals and agrochemicals .

- Substitution Reactions : Depending on the nucleophile used, it can yield various substituted benzaldehydes, expanding its applicability in synthetic organic chemistry .

- Oxidation Reactions : It can be oxidized to produce 3-Chloro-4-nitrobenzoic acid, which has further applications in chemical synthesis.

2. Biological Studies

In biological research, this compound is employed as a probe in enzyme-catalyzed reactions and biochemical assays. Its structure allows it to interact with biological molecules, facilitating studies on enzyme mechanisms and metabolic pathways .

3. Medicinal Chemistry

This compound is a precursor for synthesizing potential therapeutic agents. Notably, it has been investigated for its antibacterial and antifungal properties. The compound's derivatives are being explored for their efficacy in treating infections caused by resistant strains of bacteria .

Industrial Applications

1. Dyes and Pigments

The compound is utilized in the manufacture of various dyes and pigments due to its ability to undergo multiple chemical transformations. Its chlorine and nitro groups contribute to the color properties of the resulting products .

2. Specialty Chemicals

In addition to dyes, this compound is involved in producing specialty chemicals used in various applications, including plastics and coatings .

Case Study 1: Synthesis of Pyrrolocoumarin Derivatives

A recent study demonstrated the use of this compound as a precursor for synthesizing chromeno[3,4-b]pyrrol-4(3H)-ones through a base-mediated reductive coupling reaction. This method showcased the compound's versatility in forming complex structures relevant to medicinal chemistry .

Case Study 2: Evaluation of Antimicrobial Activity

Research has indicated that derivatives synthesized from this compound exhibit significant antimicrobial activity against various pathogens. The structure-activity relationship studies highlighted the importance of the chlorine and nitro substituents in enhancing biological activity .

Mécanisme D'action

The mechanism of action of 3-Chloro-4-nitrobenzaldehyde largely depends on its chemical reactivity. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile. In biological systems, the compound can interact with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their function or altering their activity .

Comparaison Avec Des Composés Similaires

4-Nitrobenzaldehyde: Lacks the chlorine substituent and has different reactivity and applications.

3-Chlorobenzaldehyde: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

3-Chloro-4-fluorobenzaldehyde: Substitutes the nitro group with a fluorine atom, altering its chemical properties and reactivity.

Uniqueness: 3-Chloro-4-nitrobenzaldehyde is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

3-Chloro-4-nitrobenzaldehyde (CAS Number: 57507-34-3) is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound is characterized by the presence of both a chlorine and a nitro group on the benzene ring, which may influence its reactivity and interactions with biological systems. This article provides an overview of the biological activities associated with this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound with the following structural formula:

- Molecular Weight : 187.56 g/mol

- Melting Point : 50-52 °C

- Solubility : Soluble in organic solvents like ethanol and acetone.

Cytotoxicity

Recent studies have highlighted the cytotoxic properties of this compound, particularly against various cancer cell lines. For instance, a study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects against oral cancer cells (TSCCF), with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| TSCCF | 446.68 | Cytotoxic |

| NHGF | 977.24 | Low toxicity |

These results suggest that while this compound can induce apoptosis in cancer cells, it shows lower toxicity towards normal human gingival fibroblasts (NHGF) .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis through the activation of specific cellular pathways. The presence of the azomethine group (-HC=N-) in related Schiff bases has been implicated in enhancing cytotoxicity by promoting nuclear fragmentation and apoptotic body formation in treated cancer cells .

Case Studies

- Oral Cancer Treatment :

-

Metal Complexes :

- Research on metal complexes formed with Schiff bases from this compound revealed enhanced antiproliferative effects against prostate cancer cell lines (PC-3 and LNCaP). The metal complexes demonstrated lower IC50 values compared to their parent ligands, suggesting that coordination with metal ions can amplify biological activity .

Propriétés

IUPAC Name |

3-chloro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINXIPJBQRYFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396169 | |

| Record name | 3-chloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57507-34-3 | |

| Record name | 3-chloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.